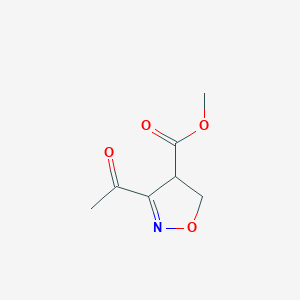
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate, also known as MADIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of scientific research applications, including its use as a building block for the synthesis of other compounds, such as heterocyclic compounds and peptides. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Moreover, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been used as a probe to study enzyme activity and protein-protein interactions.
Mécanisme D'action
The mechanism of action of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can undergo nucleophilic addition reactions with a range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a valuable tool for the synthesis of complex molecules and the study of enzyme activity.
Effets Biochimiques Et Physiologiques
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have neuroprotective effects and can reduce oxidative stress in the brain. These effects make Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a promising compound for the development of new drugs for the treatment of cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has several advantages for lab experiments, including its high yield and purity, reproducibility, and versatility as a building block for the synthesis of other compounds. However, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate also has some limitations, including its reactivity, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate. One area of research is the development of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of research is the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate as a probe for enzyme activity and protein-protein interactions. Additionally, the synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate derivatives with improved properties and reactivity is an area of ongoing research.
Conclusion:
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a valuable compound for scientific research due to its high yield and purity, versatility, and potential applications in drug development and enzyme studies. While there are some limitations to its use, ongoing research is focused on improving its properties and exploring new applications. Overall, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a promising compound with significant potential for future scientific research.
Méthodes De Synthèse
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can be synthesized through a multi-step process starting with the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 3-acetyl-4,5-dihydroisoxazole. This intermediate is then treated with methyl chloroformate and triethylamine to yield Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate in high yield and purity. The synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been optimized to ensure reproducibility and scalability, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
132659-36-0 |
|---|---|
Nom du produit |
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate |
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 3-acetyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-4(9)6-5(3-12-8-6)7(10)11-2/h5H,3H2,1-2H3 |
Clé InChI |
DTPONCAIQQXBNW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOCC1C(=O)OC |
SMILES canonique |
CC(=O)C1=NOCC1C(=O)OC |
Synonymes |
4-Isoxazolecarboxylic acid, 3-acetyl-4,5-dihydro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















